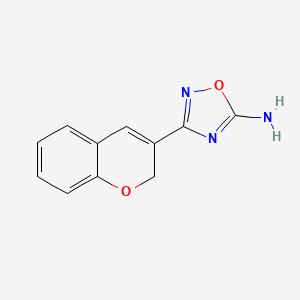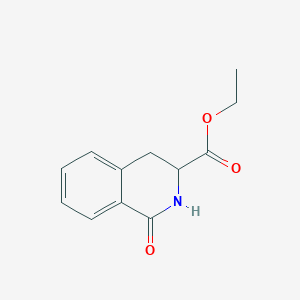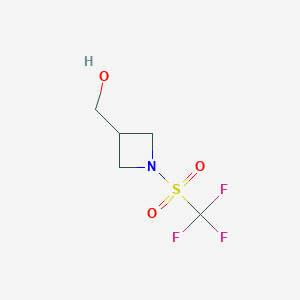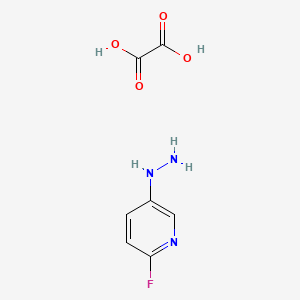
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 2-chloro-N-methylethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 8-hydroxyquinoline attacks the chloro group of 2-chloro-N-methylethanolamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The compound can chelate metal ions, which may inhibit or activate specific enzymes. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Shares the quinoline core but lacks the hydroxyethyl and methylamino groups.
4-Hydroxyquinoline: Similar structure but with the hydroxyl group at the 4-position instead of the 8-position.
8-Hydroxyquinoline: Lacks the hydroxyethyl and methylamino groups but shares the hydroxyl group at the 8-position.
Uniqueness
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol is unique due to the presence of both hydroxyethyl and methylamino groups, which enhance its solubility and reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]quinolin-8-ol |
InChI |
InChI=1S/C12H14N2O2/c1-14(7-8-15)11-6-5-9-3-2-4-10(16)12(9)13-11/h2-6,15-16H,7-8H2,1H3 |
InChI Key |
VHIWQVMWPWNLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC2=C(C=CC=C2O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




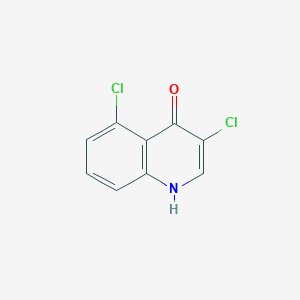
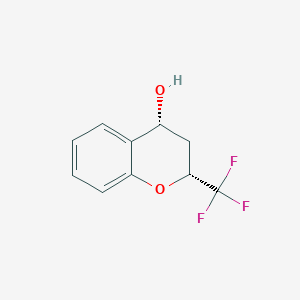

![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)

